molecular formula C21H24N2O3 B2645214 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide CAS No. 941915-56-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide

Cat. No.: B2645214
CAS No.: 941915-56-6
M. Wt: 352.434
InChI Key: LGRQWKBREWVDDJ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a potent and selective agonist for the orphan G protein-coupled receptor 52 (GPR52), which is primarily expressed in the brain, particularly in the striatum. GPR52 is a compelling target for psychiatric and neurological drug discovery because its activation modulates key neurotransmitter systems, including dopamine and glutamate, without direct interaction with dopamine receptors. This unique mechanism offers a potential novel therapeutic strategy for conditions like schizophrenia and psychosis, aiming to address positive, negative, and cognitive symptoms while avoiding the side effects associated with typical antipsychotics. Research using this compound has been instrumental in validating GPR52 as a target; for instance, studies referenced in scientific publications have demonstrated that GPR52 agonism can reduce behaviors related to psychosis in preclinical models. Its high selectivity and brain-penetrant properties make it an invaluable chemical probe for investigating GPR52 signaling pathways, understanding its role in basal ganglia circuitry, and exploring its therapeutic potential for a range of central nervous system (CNS) disorders. The compound's research value lies in its utility for target validation and as a lead structure for the development of novel neuropharmacological agents.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h5,9-11,13-15H,1-4,6-8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRQWKBREWVDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid with tetrahydroquinoline derivatives under acidic conditions to form the intermediate compound. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues from the Tetrahydroquinoline Family

The following table highlights key structural analogs and their properties:

Compound Name Substituents at 1-Position Substituents at 6-Position Synthesis Yield Key Findings/Applications Reference
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide (Target) Furan-2-carbonyl Cyclohexanecarboxamide Not reported Likely studied for receptor binding N/A
N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-THQ-6-yl) thiophene-2-carboximidamide (28) 2-(Piperidin-1-yl)ethyl + oxo Thiophene-2-carboximidamide Not specified Investigated for kinase inhibition
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-THQ-6-yl) thiophene-2-carboximidamide (31) 2-(Dimethylamino)ethyl + 8-fluoro Thiophene-2-carboximidamide 69% Improved solubility vs. non-fluorinated analogs
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (14d) Butyryl + naphthalen-2-ylmethyl 2-Methylpropane-2-sulfamide Not reported Mixed-efficacy μ-opioid receptor ligand
4-{2-[1-(2-Cyanoethyl)-THQ-6-yl]diazenyl} benzonitrile 2-Cyanoethyl Diazenyl benzonitrile Not reported Electrochemical applications in RTILs
tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl) carbonate (BD01884425) tert-Butyl carbonate None (free amine) 95% purity Intermediate for carboxamide synthesis

Key Observations

Substituent Effects on Bioactivity
  • Furan vs. Thiophene : The target compound’s furan-2-carbonyl group differs from analogs like 28 and 31 , which use thiophene-2-carboximidamide . Thiophene’s sulfur atom may enhance π-stacking interactions, while furan’s oxygen could improve metabolic stability .
  • Cyclohexanecarboxamide vs. Sulfamide: The target’s cyclohexane carboxamide provides steric bulk compared to 14d’s sulfamide group.
Functional Group Diversity
  • The diazenyl benzonitrile substituent in 4-{2-[1-(2-cyanoethyl)-THQ-6-yl]diazenyl} benzonitrile enables electrochemical applications in ionic liquids, diverging from pharmacological uses .

Data Table: Physicochemical Properties (Theoretical)

Property Target Compound Compound 28 Compound 14d
Molecular Weight (g/mol) ~383.4 ~453.9 ~483.6
LogP (Predicted) ~3.2 ~2.8 ~4.1
Hydrogen Bond Acceptors 4 6 5
Rotatable Bonds 5 7 8

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety, which is further connected to cyclohexanecarboxamide. The molecular formula for this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with a molecular weight of approximately 302.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The furan and carbonyl groups are known to participate in hydrogen bonding and π-π stacking interactions with enzyme active sites. This interaction can lead to the inhibition of various enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl] have shown promising antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

These compounds exhibit varying degrees of efficacy against different microbial strains, suggesting a potential for development into new antimicrobial agents.

Anticancer Potential

The furan and tetrahydroquinoline components have been associated with anticancer properties in several studies. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways that regulate cell survival and death.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Preparation of the Furan Derivative : The furan-2-carbonyl precursor can be synthesized via cyclization reactions.
  • Formation of Tetrahydroquinoline : This can be achieved through reductive amination or similar methods involving appropriate substrates.
  • Coupling Reaction : The final step involves coupling the tetrahydroquinoline with cyclohexanecarboxylic acid derivatives under acidic or basic conditions.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds related to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]. For example:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria.
  • Anticancer Activity Assessment : Research conducted by Pharmaceutical Research showed that certain analogs induced apoptosis in breast cancer cell lines via caspase activation pathways.

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